molecular formula C16H11BrN2 B372626 2-Bromo-4,6-diphenylpyrimidine CAS No. 56181-49-8

2-Bromo-4,6-diphenylpyrimidine

Cat. No.: B372626
CAS No.: 56181-49-8
M. Wt: 311.18g/mol
InChI Key: GPGIIKKUKINTGW-UHFFFAOYSA-N
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Description

2-Bromo-4,6-diphenylpyrimidine is a heterocyclic aromatic compound with the chemical formula C16H11BrN2. It is characterized by the presence of a bromine atom and two phenyl groups attached to a pyrimidine ring. This compound is known for its applications in various chemical processes and research fields .

Mechanism of Action

Mode of Action

The mode of action of 2-Bromo-4,6-diphenylpyrimidine is currently unknown . It’s crucial to understand how this compound interacts with its targets and the resulting changes to fully comprehend its therapeutic potential.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-4,6-diphenylpyrimidine involves the bromination of 2-amino-4,6-diphenylpyrimidine. The process typically includes the following steps :

  • Dissolve 2-amino-4,6-diphenylpyrimidine in 48% hydrogen bromide.
  • Cool the solution to approximately -20°C.
  • Add bromine dropwise to the solution.
  • Add sodium nitrite and stir the reaction mixture at room temperature for about 3 hours.
  • Extract the reaction mixture using ethyl acetate.
  • Dry the organic layer with anhydrous magnesium sulfate and remove the solvent by distillation under reduced pressure.
  • Purify the residue using column chromatography to obtain this compound with a yield of approximately 73%.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for larger-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,6-diphenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form complex organic molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethyl sulfoxide or 1,4-dioxane.

    Coupling Reactions: Palladium catalysts, phosphine ligands, and bases like cesium carbonate in solvents such as tetrahydrofuran or toluene.

Major Products:

  • Substitution reactions yield various substituted pyrimidines.
  • Coupling reactions produce biaryl compounds and other complex structures.

Scientific Research Applications

2-Bromo-4,6-diphenylpyrimidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and organic materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

2-Bromo-4,6-diphenylpyrimidine can be compared with other similar compounds, such as:

    2-Chloro-4,6-diphenylpyrimidine: Similar structure but with a chlorine atom instead of bromine.

    4,6-Diphenylpyrimidin-2-amine: Lacks the bromine atom and has an amino group instead.

    4,6-Bis(3,5-dichlorophenyl)-2-methylpyrimidine: Contains additional chlorine atoms and a methyl group.

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties, making it a valuable intermediate in organic synthesis and a potential candidate for various research applications .

Properties

IUPAC Name

2-bromo-4,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGIIKKUKINTGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306730
Record name 2-Bromo-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56181-49-8
Record name 2-Bromo-4,6-diphenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56181-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,6-diphenylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-diphenylpyrimidine
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Synthesis routes and methods

Procedure details

48% HBr 50 mL was added to 11 g (44 mmol) of 2-amino-4,6-diphenylpyrimidine and stirred. The solution was cooled down to −20° C., and 8.5 g (53 mmol) of bromine was dropwise added thereto. Further, 3.1 g (44 mmol) of sodium nitrite was dropwise added thereto. The solution was stirred for 3 hours while elevating the temperature up to room temperature. After finishing the reaction, the solution was extracted with ethyl acetate, and the aqueous layer was removed. The organic layer was dried on anhydrous magnesium sulfate, and the solvent was removed by distillation under reduced pressure. The residue was refined by silica gel chromatography to obtain 11 g (yield: 82%) of 2-bromo-4,6-diphenylpyrimidine.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Customer
Q & A

Q1: What is the significance of the dimerization reaction described in the paper?

A1: The paper [] describes an efficient method for synthesizing 2,2′-bipyrimidines from 2-halopyrimidines. This is significant because 2,2′-bipyrimidines are important building blocks in various fields, including pharmaceuticals, materials science, and catalysis. Specifically, the paper highlights the dimerization of 2-bromo-4,6-diphenylpyrimidine to its corresponding 2,2′-bipyrimidine derivative. This reaction utilizes nickel chloride, triphenylphosphine, and zinc in dimethylformamide as a solvent. This methodology provides a useful route to access diverse 2,2′-bipyrimidine derivatives, which can then be further modified for various applications.

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